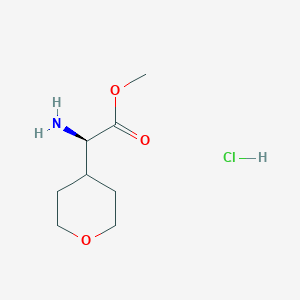

(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride

Description

(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride is a chiral glycine derivative characterized by a tetrahydro-pyran-4-yl substituent attached to the α-carbon of the glycine backbone. The compound exists as a hydrochloride salt, enhancing its stability and solubility in aqueous environments. The tetrahydro-pyran ring, a six-membered oxygen-containing heterocycle, may confer improved metabolic stability compared to aromatic substituents .

Properties

IUPAC Name |

methyl (2R)-2-amino-2-(oxan-4-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-8(10)7(9)6-2-4-12-5-3-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNZVLSJCYPDLJ-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCOCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1CCOCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrahydropyran ring, followed by the introduction of the amino group and the acetic acid ester. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a critical intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural features contribute to enhancing drug efficacy and specificity.

Key Applications:

- Neurological Disorders: Research indicates that derivatives of tetrahydropyran structures exhibit promising activity against conditions like Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems .

- Antitumoral Activity: Certain analogs derived from this compound have shown potential as antitumoral agents, inhibiting the proliferation of cancer cells through mechanisms such as CDK2 inhibition .

Biochemical Research

In biochemical studies, (R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride is utilized to explore amino acid metabolism. This aids researchers in understanding metabolic pathways and developing therapeutic strategies.

Research Insights:

- Metabolic Pathways: The compound's involvement in amino acid metabolism has been linked to the regulation of key enzymes, providing insights into metabolic disorders .

- Therapeutic Strategies: Studies have suggested that manipulating the pathways involving this compound can lead to novel therapeutic approaches for metabolic diseases.

Drug Formulation

The unique properties of (R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride make it valuable in drug formulation processes. It enhances the solubility and bioavailability of active pharmaceutical ingredients.

Formulation Benefits:

- Improved Solubility: The compound has been shown to increase the solubility of poorly soluble drugs, facilitating better absorption in biological systems .

- Bioavailability Enhancement: Its inclusion in formulations can lead to improved pharmacokinetic profiles, making drugs more effective at lower doses.

Analytical Chemistry

In analytical chemistry, this compound acts as a standard for chromatographic methods, aiding in the accurate quantification of similar compounds within complex mixtures.

Analytical Applications:

- Chromatographic Standards: It is widely used in high-performance liquid chromatography (HPLC) as a reference standard, ensuring accurate results in the analysis of pharmaceutical compounds .

Material Science

The structural characteristics of (R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride allow for applications in material science, particularly in creating novel polymers with specific mechanical and thermal properties.

Material Properties:

- Polymer Development: Research indicates that incorporating this compound into polymer matrices can enhance their mechanical strength and thermal stability, making them suitable for various industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Neurological disorders, antitumoral agents | Enhances drug efficacy and specificity |

| Biochemical Research | Amino acid metabolism studies | Insights into metabolic pathways |

| Drug Formulation | Solubility and bioavailability enhancement | Improves pharmacokinetic profiles |

| Analytical Chemistry | Chromatographic standards | Ensures accurate quantification |

| Material Science | Novel polymer creation | Enhances mechanical strength and thermal stability |

Case Studies

- Neurological Disorder Treatment : A study focusing on the synthesis of tetrahydropyran derivatives demonstrated their effectiveness in modulating neurotransmitter levels in animal models of Alzheimer's disease, leading to improved cognitive function .

- Antitumor Activity : Research on new 4H-pyran derivatives revealed significant cytotoxic effects against HCT-116 colorectal cancer cells, with some compounds showing lower IC50 values than established treatments like ampicillin .

- Drug Formulation Enhancement : A formulation study highlighted how incorporating (R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride improved the solubility of a poorly soluble anti-inflammatory drug by up to 300%, significantly enhancing its bioavailability .

Mechanism of Action

The mechanism by which ®-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences between the target compound and related glycine esters:

Key Observations:

The latter’s phenolic hydroxyl group may increase reactivity in coupling reactions but could also enhance susceptibility to oxidation . Propacetamol hydrochloride features a bulkier N,N-diethylamino group, which facilitates its prodrug properties by enabling hydrolysis to release active metabolites .

Counterion Impact :

- Hydrochloride salts (e.g., CAS 57591-61-4 and 1187927-13-4) are common for enhancing crystallinity and shelf life. In contrast, the oxalate salt of the tetrahydro-pyran derivative (CAS 1187927-13-4) may alter solubility profiles, as oxalate ions can form stronger hydrogen bonds .

Molecular Weight and Applications :

- Lower molecular weight compounds like D-4-HPGE·HCl (217.65 g/mol) are favored in peptide synthesis due to easier handling and integration into larger molecular frameworks .

- The tetrahydro-pyran variant’s higher molecular weight (263.25 g/mol) could influence pharmacokinetics, such as tissue penetration or half-life .

Physicochemical Properties

- Melting Points :

- Solubility :

- The 4-hydroxyphenyl group in D-4-HPGE·HCl confers moderate water solubility, critical for its role in aqueous-phase peptide coupling reactions . The tetrahydro-pyran substituent’s ether oxygen may enhance solubility in polar organic solvents.

Biological Activity

(R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride, also known by its IUPAC name methyl (2R)-amino(tetrahydro-2H-pyran-4-yl)ethanoate hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, in vitro and in vivo studies, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H16ClNO3

- Molecular Weight : 195.68 g/mol

- Purity : 96%

- Physical Form : White solid

- CAS Number : 871261-12-0

The biological activity of (R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is crucial for drug efflux and resistance mechanisms in cancer cells .

Interaction with P-glycoprotein

Research indicates that this compound can stimulate the ATPase activity of P-gp, suggesting it may serve as a substrate or modulator. In vitro assays demonstrated that at specific concentrations, the compound significantly influenced the basal ATPase activity of P-gp, indicating a potential role in overcoming multidrug resistance in cancer therapy .

In Vitro Studies

- Cell Line Testing : The compound has been evaluated against various cancer cell lines to determine its cytotoxic effects. Results indicated that it exhibits selective cytotoxicity towards neuroblastoma cells, with an IC50 value indicating effective concentration levels for therapeutic use .

- Enzyme Inhibition : Studies have shown that (R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride can inhibit specific histone deacetylases (HDACs), which play a vital role in epigenetic regulation and cancer progression. This inhibition was confirmed through biochemical assays measuring HDAC activity in treated cell lines .

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of the compound. Notably, studies demonstrated a reduction in tumor volume and weight without significant side effects, highlighting its potential as an anticancer agent .

Case Studies

- Case Study on Neuroblastoma : A study involving neuroblastoma models reported that administration of (R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride led to significant tumor regression. The mechanism was attributed to both direct cytotoxic effects and modulation of drug efflux pathways via P-gp inhibition .

- Combination Therapy : In combination with other chemotherapeutic agents, this compound has shown enhanced efficacy in overcoming drug resistance in resistant cancer cell lines, suggesting its utility as an adjuvant therapy in clinical settings .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of (R)-Amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride. Variations in the tetrahydropyran ring structure have been explored to enhance binding affinity to target proteins such as P-gp and HDACs. The modifications resulted in compounds with improved biological profiles and reduced toxicity .

Q & A

Q. What are its applications in drug development?

- Peptide Mimetics : Serve as a constrained scaffold in GPCR-targeted peptides (e.g., opioid receptor agonists) .

- Prodrug Design : Methyl ester hydrolysis in vivo releases the active carboxylic acid, enhancing bioavailability .

Data Contradictions and Gaps

- Purity vs. Toxicity : While purity is reported as ≥99% (TLC) , comprehensive toxicological data (e.g., LD₅₀, ecotoxicity) remain unavailable .

- Stereochemical Stability : Limited data on racemization under physiological pH; further studies using circular dichroism (CD) are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.